Isobutyl 1-(2-furylmethyl)piperidine-4-carboxylate
CAS No.: 1031843-74-9
Cat. No.: VC7934283
Molecular Formula: C15H23NO3
Molecular Weight: 265.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1031843-74-9 |
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Molecular Formula | C15H23NO3 |
Molecular Weight | 265.35 g/mol |
IUPAC Name | 2-methylpropyl 1-(furan-2-ylmethyl)piperidine-4-carboxylate |
Standard InChI | InChI=1S/C15H23NO3/c1-12(2)11-19-15(17)13-5-7-16(8-6-13)10-14-4-3-9-18-14/h3-4,9,12-13H,5-8,10-11H2,1-2H3 |
Standard InChI Key | WVVCLNLVEHQTRW-UHFFFAOYSA-N |
SMILES | CC(C)COC(=O)C1CCN(CC1)CC2=CC=CO2 |
Canonical SMILES | CC(C)COC(=O)C1CCN(CC1)CC2=CC=CO2 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Isobutyl 1-(2-furylmethyl)piperidine-4-carboxylate features a piperidine ring—a six-membered heterocycle with one nitrogen atom—substituted at the 1-position with a 2-furylmethyl group and at the 4-position with an isobutyl carboxylate ester. The furan ring, a five-membered aromatic oxygen heterocycle, contributes to the compound’s electronic profile, while the isobutyl group enhances lipophilicity, influencing its pharmacokinetic properties .
The IUPAC name isobutyl 1-(2-furylmethyl)piperidine-4-carboxylate systematically describes its structure:
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Piperidine-4-carboxylate: A piperidine ring with a carboxylate ester at the 4-position.
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1-(2-Furylmethyl): A furan ring attached via a methylene group to the piperidine’s nitrogen.
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Isobutyl: The esterifying alcohol component, providing steric bulk and modulating solubility .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of isobutyl 1-(2-furylmethyl)piperidine-4-carboxylate involves multi-step reactions, typically starting with functionalization of the piperidine core. A generalized approach includes:
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Piperidine Functionalization: Introduction of the carboxylate group at the 4-position via esterification or nucleophilic substitution.
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N-Alkylation: Attachment of the 2-furylmethyl group to the piperidine nitrogen using alkylating agents such as 2-(bromomethyl)furan.
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Esterification: Reaction of the carboxylate intermediate with isobutanol under acidic or enzymatic conditions .
A comparative analysis of similar piperidine derivatives (e.g., tert-butyl 4-cyano-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate) reveals the use of reagents like N,N-diisopropylethylamine and toluene as solvents, with reaction times optimized under controlled temperatures . For instance, a related synthesis achieved a 48.84% yield through careful stoichiometric balancing and purification via liquid chromatography .
Optimization Challenges
Key challenges in synthesizing isobutyl 1-(2-furylmethyl)piperidine-4-carboxylate include:
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Regioselectivity: Ensuring substitution occurs exclusively at the 1- and 4-positions of the piperidine ring.
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Byproduct Formation: Mitigating side reactions during N-alkylation, often addressed through slow reagent addition and low-temperature conditions .
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Purification: High-performance liquid chromatography (HPLC) or recrystallization is required to achieve the reported purity of ≥98% .
Physical and Chemical Properties
Physicochemical Profile
Data from supplier specifications and synthetic studies reveal the following properties:
Property | Value | Source |
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Appearance | Off-white to light yellow powder | |
Purity | ≥98% (HPLC) | |
Solubility | Soluble in organic solvents (e.g., DMSO, ethyl acetate) | |
Storage Conditions | Keep in a cool, dry environment |
The compound’s solubility in polar aprotic solvents suggests compatibility with drug formulation processes, while its solid-state stability aligns with standard storage practices for pharmaceutical intermediates .
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR): Proton NMR spectra would exhibit signals corresponding to the furan ring (δ 6.3–7.4 ppm), piperidine protons (δ 1.5–3.0 ppm), and isobutyl methyl groups (δ 0.9–1.2 ppm).
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Mass Spectrometry (MS): A molecular ion peak consistent with the molecular weight (estimated ~265 g/mol) and fragmentation patterns indicative of the furylmethyl and carboxylate groups.
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